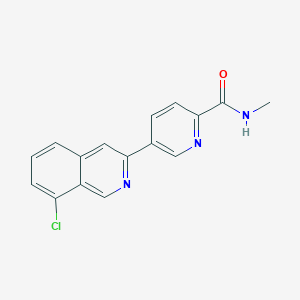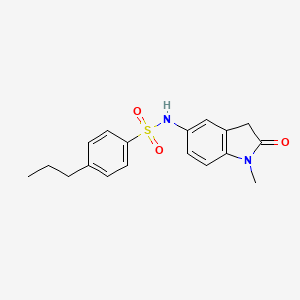
5-(8-氯异喹啉-3-基)-N-甲基吡啶-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted isoquinoline ring and a picolinamide moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
科学研究应用
5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide is the serine-threonine kinase CHK1 . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Mode of Action
5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide acts as a highly selective adenosine triphosphate (ATP) competitive inhibitor of CHK1 . It binds to the active site of CHK1, thereby inhibiting its function .
Biochemical Pathways
Upon DNA damage, CHK1 is activated by the upstream kinases ataxia telangiectasia and Rad3-related (ATR), and to a lesser extent, ataxia telangiectasia mutated (ATM) . CHK1 is phosphorylated on residues S317 and S345 by ATR and undergoes autophosphorylation on S296 . The activated enzyme phosphorylates a range of substrates, including the cell division cycle 25 (CDC25) family of phosphatases that regulate cell cycle progression . At the same time, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 .
Pharmacokinetics
It is noted that both chk1 potency and off-target human ether-a-go-go-related gene (herg) ion channel inhibition were dependent on lipophilicity and basicity in this series .
Result of Action
The inhibition of CHK1 by 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide results in the halting of the cell cycle at checkpoints in Synthesis (S) or Gap 2 (G2) phase . This provides an opportunity for repair of the damaged DNA before the replicating cell enters mitosis .
Action Environment
It is worth noting that the cellular efficacy of the compounds in this series was driven by a single substituent vector directed away from the chk1 kinase active site .
生化分析
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide in animal models have not been studied .
Subcellular Localization
The subcellular localization of 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide and its effects on activity or function have not been studied .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide typically involves the reaction of 8-chloroisoquinoline with N-methylpicolinamide under specific conditions. One common method includes the use of methyl 5-(8-chloroisoquinolin-3-yl)picolinate as an intermediate . The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced techniques such as microwave irradiation and inert atmosphere conditions can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, caesium carbonate, and tris-(dibenzylideneacetone)dipalladium . Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoquinoline derivatives .
相似化合物的比较
Similar Compounds
5-(8-Chloroisoquinolin-3-yl)amino-3-(1-(dimethylamino)propan-2-yl)oxy)pyrazine-2-carbonitrile: This compound shares a similar isoquinoline structure but has different substituents, leading to distinct chemical properties and applications.
8-Chloroisoquinolin-3-amine: This compound is a simpler analog with fewer functional groups, making it less versatile in certain applications.
Uniqueness
5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
属性
IUPAC Name |
5-(8-chloroisoquinolin-3-yl)-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c1-18-16(21)14-6-5-11(8-19-14)15-7-10-3-2-4-13(17)12(10)9-20-15/h2-9H,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOBTVRYZZKWON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)C2=NC=C3C(=C2)C=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclohexyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2372609.png)
![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2372610.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide](/img/structure/B2372611.png)
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2372612.png)
![1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2372616.png)
![2-[[(2-Chloroacetyl)amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2372620.png)
![1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE](/img/structure/B2372621.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2372623.png)
![[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine](/img/structure/B2372625.png)

![Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2372629.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2372630.png)

